molecular formula C24H24BF4O2P B1247378 (1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate CAS No. 52186-89-7

(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate

Cat. No. B1247378
CAS RN: 52186-89-7
M. Wt: 462.2 g/mol
InChI Key: RGJYRMUGSAFITK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phosphonium salts typically involves the alkylation of triphenylphosphine with alkyl halides or similar electrophiles. A specific example includes the synthesis of (ethoxycarbonylmethyl)triphenylphosphonium tetrafluoroborate, where direct methods and refined techniques, such as X-ray diffraction, are employed to elucidate the structure of such compounds (Chekhlov, 2010). These methods highlight the critical steps in creating phosphonium salts, involving coordination of the phosphorus atom and the subsequent formation of the tetrafluoroborate anion.

Molecular Structure Analysis

The molecular structure of phosphonium salts is characterized by the tetrahedral coordination of the phosphorus atom. In the case of (ethoxycarbonylmethyl)triphenylphosphonium tetrafluoroborate, the phosphonium cation exhibits a distorted tetrahedral coordination, with a notable P-C-C=O torsion angle indicating the spatial arrangement of the molecules within the crystal lattice (Chekhlov, 2010). This structural analysis provides insight into the compound's reactivity and potential interactions in chemical reactions.

Chemical Reactions and Properties

Phosphonium salts like "(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate" participate in a variety of chemical reactions, particularly in organic synthesis as intermediates for ylide formation. These compounds are known for their role in Wittig reactions, which are essential for forming carbon-carbon double bonds. The reactivity of these compounds can be attributed to the phosphonium ylide's ability to act as a nucleophile, attacking electrophilic carbon atoms in carbonyl compounds to form alkenes (Tian et al., 2016).

Physical Properties Analysis

The physical properties of phosphonium salts are significantly influenced by their molecular structure. For instance, the crystal structure and hydrogen bonding capabilities play a crucial role in determining the compound's melting point, solubility, and stability. The detailed crystallographic analysis, as seen in studies of related compounds, provides valuable information on the interionic hydrogen bonds that contribute to the compound's physical state and behavior under various conditions (Chekhlov, 2010).

Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal structure, revealing insights into its atomic coordination and bonding. In particular, research by Chekhlov (2010) focused on the crystal structure of a similar compound, demonstrating unique interionic hydrogen bonds, which could inform the understanding of molecular interactions in various applications (Chekhlov, 2010).

Lewis Basicity in Transition Metals

Kotz and Pedrotty (1970) explored the Lewis basicity of transition metals, a concept that could be relevant to the applications of triphenylphosphonium compounds in areas like catalysis and material science (Kotz & Pedrotty, 1970).

Synthesis of Stabilized Ylides

Research by Cavicchio et al. (1980) involved the synthesis of cycloheptatrienylmethyl triphenylphosphonium tetrafluoroborates, which are closely related to the compound . Their work contributes to understanding the synthesis and stabilization of ylides, which are important in organic synthesis (Cavicchio, Gaudiano, & Ponti, 1980).

Cation-Olefin Polycyclization

Tian et al. (2016) used a related tetraphenylphosphonium tetrafluoroborate compound in promoting epoxide-initiated cation-olefin polycyclization reactions. This research is significant for the development of complex organic molecules, potentially applicable in pharmaceuticals and materials science (Tian, Xu, Zhang, & Qu, 2016).

Synthesis of α-Aminophosphonic Acids

Kuźnik et al. (2018) demonstrated the use of triphenylphosphonium tetrafluoroborate in the synthesis of α-aminophosphonic acids, which are important in medicinal chemistry and agrochemistry (Kuźnik, Mazurkiewicz, Zięba, & Erfurt, 2018).

Hydrophosphonation of Olefins

Daeffler and Grubbs (2011) explored the radical-mediated hydrophosphonation of olefins using triphenylphosphonium tetrafluoroborate. This technique could have implications in synthetic organic chemistry, especially in the synthesis of phosphorus-containing compounds (Daeffler & Grubbs, 2011).

Synthesis of Nucleotide Analogues

Midura, Krysiak, and Mikołajczyk (2003) reported the synthesis of enantiomerically pure cyclopropylphosphonate analogues of nucleotides using a similar compound. Such research is crucial in the development of antiviral drugs and nucleotide analogues (Midura, Krysiak, & Mikołajczyk, 2003).

properties

IUPAC Name

(1-ethoxycarbonylcyclopropyl)-triphenylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O2P.BF4/c1-2-26-23(25)24(18-19-24)27(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;2-1(3,4)5/h3-17H,2,18-19H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJYRMUGSAFITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCOC(=O)C1(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BF4O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451965
Record name [1-(Ethoxycarbonyl)cyclopropyl](triphenyl)phosphanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate

CAS RN

52186-89-7
Record name [1-(Ethoxycarbonyl)cyclopropyl](triphenyl)phosphanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(Ethoxycarbonyl)cyclopropyl]tris(phenyl)phosphonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com

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